(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride
Description
(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride is a chiral compound featuring an imidazo[1,2-a]pyridine core substituted with an ethylamine group at the 2-position. The (1R)-stereochemistry confers specificity in molecular interactions, while the dihydrochloride salt enhances aqueous solubility.
Properties
Molecular Formula |
C9H13Cl2N3 |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
(1R)-1-imidazo[1,2-a]pyridin-2-ylethanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c1-7(10)8-6-12-5-3-2-4-9(12)11-8;;/h2-7H,10H2,1H3;2*1H/t7-;;/m1../s1 |
InChI Key |
ZIRCCCYAELHTMM-XCUBXKJBSA-N |
Isomeric SMILES |
C[C@H](C1=CN2C=CC=CC2=N1)N.Cl.Cl |
Canonical SMILES |
CC(C1=CN2C=CC=CC2=N1)N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy for Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine nucleus is commonly synthesized via condensation reactions involving 2-aminopyridine derivatives and α-haloketones or α-haloaldehydes. This approach facilitates ring closure to form the fused bicyclic system.
Condensation with α-haloketones or α-haloaldehydes: 2-Aminopyridine reacts with α-haloketones under reflux conditions to give the imidazo[1,2-a]pyridine core. This method is widely documented and allows for substitution at various positions of the ring system depending on the starting materials.
Multicomponent reactions: Some methods employ three-component reactions involving 2-aminopyridine, aldehydes, and isonitriles or other reagents to generate the fused heterocycle efficiently.
Introduction of the Chiral Ethanamine Side Chain
The key step in preparing (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine involves the attachment of an ethanamine group at the 2-position of the imidazo[1,2-a]pyridine ring with control over the stereochemistry (R-configuration).
Chiral resolution or asymmetric synthesis: The (1R)-configuration can be introduced by using chiral starting materials or chiral catalysts during the synthesis of the ethanamine side chain or by resolution of racemic mixtures.
Reductive amination: A common approach involves reductive amination of the 2-formyl imidazo[1,2-a]pyridine intermediate with (R)-configured amines or chiral auxiliaries followed by reduction to yield the chiral ethanamine.
Formation of the Dihydrochloride Salt
To improve the compound’s stability and solubility, the free base (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine is converted into its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent system.
Detailed Synthetic Procedure Example
Research Discoveries and Optimization Insights
Catalytic methods: Recent advances include the use of metal-catalyzed oxidative coupling and tandem reactions to streamline the synthesis of imidazo[1,2-a]pyridines, improving yields and reducing steps.
Solvent effects: Solvents capable of azeotropic removal of water, such as toluene or methyl isobutyl ketone, enhance condensation efficiency and product purity.
Safety and scalability: Avoiding hazardous reagents like sodium borohydride in acidic media reduces risks during reduction steps; phosphorus tribromide has been used as an alternative for selective transformations in related imidazo[1,2-a]pyridine derivatives.
Purification: Crystallization from acetone or ethyl acetate-water mixtures is effective for isolating pure dihydrochloride salts with high stereochemical integrity.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
(1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine, featuring an imidazo[1,2-a]pyridine core and a chiral center at the ethanamine moiety, shows promise in medicinal chemistry, especially in developing drugs that target various biological pathways. Its potential therapeutic applications lie in neuropharmacology and oncology, based on computational methods analyzing structure-activity relationships.
Synthesis and Interaction Studies
The synthesis of (1R)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine typically requires multi-step organic reactions that need careful optimization to ensure high yield and purity. Interaction studies are also crucial for understanding how (1R)-1-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}ethan-1-amine affects biological systems. These studies use methods like high-throughput screening, molecular docking, and phenotypic profiling to assess the compound's effects on cellular pathways and potential side effects.
Structural Information
The PubChem CID for (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride is 155970485 . Key structural features and identifiers include:
- Molecular Formula:
- Molecular Weight: 234.12 g/mol
- IUPAC Name: (1R)-1-imidazo[1,2-a]pyridin-2-ylethanamine;dihydrochloride
- InChI: InChI=1S/C9H11N3.2ClH/c1-7(10)8-6-12-5-3-2-4-9(12)11-8;;/h2-7H,10H2,1H3;2*1H/t7-;;/m1../s1
- InChIKey: ZIRCCCYAELHTMM-XCUBXKJBSA-N
- SMILES: CC@HN.Cl.Cl
Mechanism of Action
The mechanism of action of (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and target of interest .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Features and Physicochemical Properties
The table below compares key structural and physicochemical attributes of the target compound with three analogs from the evidence:
Key Observations:
Core Structure: The target and –3 compounds share the imidazo[1,2-a]pyridine core, whereas ’s analog uses an imidazo[1,2-b]pyrazole system.
Substituents: The target’s (1R)-ethylamine group at the 2-position contrasts with ’s 3-amino-1-methylpyrazole substituent. The pyrazole’s bulkiness may hinder membrane permeability compared to the target’s compact ethylamine . ’s propan-2-amine substituent at the 3-position introduces a longer alkyl chain, likely increasing lipophilicity and metabolic stability .
Salt Form: Dihydrochloride salts (target and ) improve solubility over mono-hydrochloride analogs (), which is critical for bioavailability in aqueous environments .
Hypothesized Pharmacological Implications
- Target Compound: The (1R)-ethylamine group may act as a hydrogen bond donor, enhancing interactions with chiral receptors (e.g., G-protein-coupled receptors). The dihydrochloride salt supports rapid dissolution in physiological matrices .
- The 3-amino group could serve as a hydrogen bond acceptor .
- ’s Analog : The pyrazine substituent introduces additional hydrogen bonding sites, possibly broadening target selectivity. However, the imidazo[1,2-b]pyrazole core may reduce CNS penetration due to increased polarity .
Biological Activity
The compound (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride is a chiral derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C9H11N3
- Molecular Weight : 165.24 g/mol
- CAS Number : 43170-96-3
- Chirality : The compound features a chiral center at the ethanamine moiety, which may influence its biological interactions and efficacy.
Biological Activity Overview
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their wide range of biological activities. The following table summarizes some notable pharmacological effects associated with this class of compounds:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Demonstrates activity against bacterial and fungal pathogens. |
| Neuroprotective | Potential in neurodegenerative disease models through modulation of neurotransmitter systems. |
| Anti-inflammatory | Reduces inflammation in preclinical models, indicating potential for treating inflammatory diseases. |
| Antiviral | Shows promise in inhibiting viral replication in vitro. |
Structure-Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-a]pyridine derivatives is crucial for optimizing their biological activity. Research has indicated that modifications to the imidazo core and the substituents on the nitrogen atoms can significantly impact potency and selectivity against various biological targets.
Key Findings from Recent Studies
- Neuropharmacological Effects : Studies have shown that derivatives with specific substitutions on the imidazo ring enhance neuroprotective properties, potentially through interactions with dopamine receptors .
- Anticancer Activity : Compounds structurally similar to (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride have been identified as potent inhibitors of cancer cell proliferation. For instance, certain analogs have demonstrated IC50 values in the nanomolar range against breast cancer cell lines .
- Molecular Docking Studies : Computational modeling has predicted favorable binding interactions between this compound and various protein targets involved in cancer progression and neurodegeneration .
Case Studies
Several case studies highlight the therapeutic potential of imidazo[1,2-a]pyridine derivatives:
- Case Study 1 : A derivative similar to (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride was evaluated in a murine model for its anticancer efficacy when combined with immune checkpoint inhibitors. The study reported a significant reduction in tumor size and improved survival rates .
- Case Study 2 : Another study investigated the neuroprotective effects of an imidazo derivative in models of Alzheimer’s disease. The compound exhibited a marked decrease in neuroinflammation and improved cognitive function in treated animals .
Q & A
Q. What are the optimal synthetic routes for (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves constructing the imidazo[1,2-a]pyridine core via condensation reactions between 2-aminoimidazole derivatives and electrophilic precursors. Key steps include:
- Chiral resolution : Use chiral auxiliaries or enzymatic resolution to isolate the (1R)-enantiomer .
- Salt formation : React the free base with hydrochloric acid to form the dihydrochloride salt, enhancing stability .
- Yield optimization : Adjust reaction parameters (temperature, solvent polarity, catalyst loading) based on analogous imidazo[1,2-a]pyridine syntheses. For example, microwave-assisted synthesis can reduce reaction times and improve yields .
Table 1: Synthetic Route Comparison
| Method | Yield (%) | Key Parameters | Reference |
|---|---|---|---|
| Condensation + Chiral HPLC | 45–55 | T = 80°C, EtOH/H2O | |
| Microwave-assisted | 62–68 | 150 W, DMF, 30 min |
Q. How should researchers handle and store (1R)-1-{imidazo[1,2-a]pyridin-2-yl}ethan-1-aminedihydrochloride to ensure safety and stability?
Methodological Answer:
- Handling : Use PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. Perform reactions in a fume hood due to potential HCl vapor release during decomposition .
- Storage : Keep in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hygroscopic degradation .
- Stability monitoring : Conduct periodic HPLC analysis to detect hydrolysis or oxidation byproducts .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this compound?
Methodological Answer:
- NMR : Use H/C NMR to confirm the imidazo[1,2-a]pyridine core and stereochemistry. Chiral shift reagents or 2D NOESY can resolve enantiomeric purity .
- IR : Identify amine (–NH) and hydrochloride (N–HCl) functional groups (e.g., stretches at 2500–2800 cm for NH) .
- X-ray crystallography : Resolve absolute configuration for the (1R)-enantiomer, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are recommended to predict the bioactivity of this compound against neurological targets?
Methodological Answer:
- DFT studies : Calculate electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and binding affinity. Use software like Gaussian or ORCA .
- Molecular docking : Model interactions with neurological targets (e.g., serotonin receptors) using AutoDock Vina or Schrödinger Suite. Validate with MD simulations to assess binding stability .
- QSAR models : Corrogate structural features (e.g., dihydrochloride salt’s solubility) with activity data from analogous imidazo[1,2-a]pyridines .
Q. How can contradictory data in receptor binding assays (e.g., IC50_{50}50 variability) be systematically resolved?
Methodological Answer:
- Assay standardization : Use internal controls (e.g., reference ligands) and uniform buffer conditions (pH, ionic strength) to minimize variability .
- Orthogonal validation : Confirm binding via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) alongside radioligand assays .
- Data normalization : Account for batch-to-batch compound purity differences using HPLC-UV or LC-MS .
Q. What strategies are effective for optimizing the compound’s solubility and bioavailability in preclinical models?
Methodological Answer:
- Salt selection : The dihydrochloride form enhances aqueous solubility compared to the free base .
- Prodrug design : Introduce ester or phosphate groups to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
- Nanoformulations : Encapsulate in liposomes or PEGylated nanoparticles to prolong circulation time .
Table 2: Bioavailability Optimization Strategies
| Strategy | Solubility (mg/mL) | Bioavailability (%) | Reference |
|---|---|---|---|
| Dihydrochloride salt | 12.5 | 38 | |
| Liposomal encapsulation | 8.2 | 62 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
